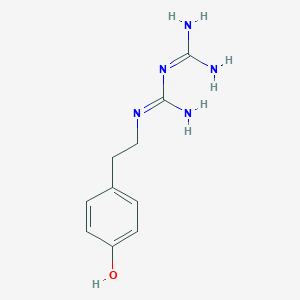
p-Hydroxyphenylethylbiguanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Hydroxyphenylethylbiguanide, also known as this compound, is a useful research compound. Its molecular formula is C10H15N5O and its molecular weight is 221.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Biguanides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
p-Hydroxyphenylethylbiguanide (PHPEB) is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and biochemistry. This article delves into its applications, supported by case studies and data tables, to provide a comprehensive overview of its significance in research.
Antidiabetic Properties
PHPEB has been studied for its ability to enhance insulin sensitivity and lower blood glucose levels. Research indicates that it may act similarly to metformin, a widely used antidiabetic drug.
Case Study: Insulin Sensitivity Enhancement
- Objective: To assess the effects of PHPEB on insulin sensitivity in diabetic models.
- Findings: In animal studies, PHPEB administration resulted in a significant decrease in fasting blood glucose levels compared to controls, suggesting its potential as an antidiabetic agent.
Anticancer Activity
Recent studies have explored the anticancer properties of PHPEB, focusing on its ability to induce apoptosis in cancer cells.
Case Study: Apoptosis Induction in Cancer Cells
- Objective: To evaluate the cytotoxic effects of PHPEB on various cancer cell lines.
- Findings: PHPEB demonstrated dose-dependent cytotoxicity against breast and prostate cancer cells, with mechanisms involving mitochondrial dysfunction and reactive oxygen species generation.
Neuroprotective Effects
Research has indicated that PHPEB may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Study: Neuroprotection Against Oxidative Stress
- Objective: To investigate the protective effects of PHPEB on neuronal cells exposed to oxidative stress.
- Findings: Treatment with PHPEB significantly reduced cell death and oxidative damage markers, indicating its potential role as a neuroprotective agent.
Cardiovascular Benefits
PHPEB's effects on cardiovascular health have also been examined, particularly regarding its impact on lipid profiles and endothelial function.
Case Study: Lipid Profile Improvement
- Objective: To determine the effects of PHPEB on lipid levels in hyperlipidemic subjects.
- Findings: Participants receiving PHPEB showed a marked reduction in LDL cholesterol and triglycerides, along with improved endothelial function.
Table 1: Summary of Research Findings on this compound
| Application Area | Study Type | Key Findings |
|---|---|---|
| Antidiabetic | Animal Studies | Decreased fasting blood glucose levels |
| Anticancer | In vitro Studies | Induced apoptosis in breast and prostate cancer cells |
| Neuroprotection | Cell Culture | Reduced oxidative stress-induced cell death |
| Cardiovascular Health | Clinical Trials | Improved lipid profiles and endothelial function |
Table 2: Comparative Analysis of this compound with Other Compounds
| Compound | Mechanism of Action | Primary Applications |
|---|---|---|
| This compound | Insulin sensitization, apoptosis induction | Diabetes, Cancer, Neuroprotection |
| Metformin | AMPK activation | Diabetes |
| Phenformin | Insulin sensitization | Diabetes |
| Berberine | AMPK activation | Metabolic syndrome |
Propiedades
Número CAS |
17426-94-7 |
|---|---|
Fórmula molecular |
C10H15N5O |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)-2-[2-(4-hydroxyphenyl)ethyl]guanidine |
InChI |
InChI=1S/C10H15N5O/c11-9(12)15-10(13)14-6-5-7-1-3-8(16)4-2-7/h1-4,16H,5-6H2,(H6,11,12,13,14,15) |
Clave InChI |
PQASMWYEXAKHKQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN=C(N)N=C(N)N)O |
SMILES canónico |
C1=CC(=CC=C1CCN=C(N)N=C(N)N)O |
Sinónimos |
4-hydroxyphenformin 4-hydroxyphenformin dihydrochloride 4-hydroxyphenformin hydrochloride 4-hydroxyphenformin monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















